Cas no 65728-19-0 (2,2,6,6-tetramethylpiperidine-4-carboxylic acid)

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid is a sterically hindered piperidine derivative characterized by its stable, rigid structure due to the four methyl groups at the 2- and 6-positions. The carboxylic acid functional group at the 4-position enhances its utility as a versatile intermediate in organic synthesis, particularly for the preparation of hindered amine ligands, catalysts, and stabilizers. Its steric hindrance imparts resistance to oxidative degradation, making it valuable in polymer stabilization applications. The compound’s high purity and well-defined structure ensure consistent performance in research and industrial processes. It is commonly employed in the development of advanced materials and pharmaceuticals where controlled reactivity and stability are critical.
2,2,6,6-tetramethylpiperidine-4-carboxylic acid structure
65728-19-0 structure
Product name:2,2,6,6-tetramethylpiperidine-4-carboxylic acid
CAS No:65728-19-0
MF:C10H19NO2
MW:185.26336
MDL:MFCD03701235
CID:826451
PubChem ID:103446

2,2,6,6-tetramethylpiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2,6,6-TETRAMETHYLPIPERIDINE-4-CARBOXYLIC ACID, HYDROCHLORIDE SALT
    • 2,2,6,6-tetramethylpiperidine-4-carboxylic acid
    • 2,2,6,6-Tetramethyl-4-piperidinecarboxylic acid
    • 2,2,6,6-tetramethyl-piperidine-4-carboxylic acid
    • 4-Carboxy-2,2,6,6-tetramethylpiperidine
    • EINECS 265-895-4
    • SCHEMBL83010
    • DB-191826
    • DTXSID7070345
    • NS00035902
    • DTXCID1044649
    • EN300-193738
    • 65728-19-0
    • 2,2,6,6-Tetramethylpiperidine-4-carboxylicacid
    • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-
    • MDL: MFCD03701235
    • Inchi: InChI=1S/C10H19NO2/c1-9(2)5-7(8(12)13)6-10(3,4)11-9/h7,11H,5-6H2,1-4H3,(H,12,13)
    • InChI Key: QKXWNEXHGMFIGB-UHFFFAOYSA-N
    • SMILES: CC1(C)CC(CC(C)(C)N1)C(=O)O

Computed Properties

  • Exact Mass: 221.11800
  • Monoisotopic Mass: 185.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 0.967
  • Melting Point: >320°C
  • Boiling Point: 275.7°C at 760 mmHg
  • Flash Point: 120.5°C
  • Refractive Index: 1.446
  • PSA: 49.33000
  • LogP: 2.75860

2,2,6,6-tetramethylpiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM219785-1g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0 95%
1g
$389 2022-12-31
Enamine
EN300-193738-0.5g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
0.5g
$982.0 2023-09-17
Enamine
EN300-193738-10.0g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
10g
$8189.0 2023-05-25
Enamine
EN300-193738-10g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
10g
$8189.0 2023-09-17
Chemenu
CM219785-1g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0 95%
1g
$389 2021-08-04
Enamine
EN300-193738-5.0g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
5g
$4203.0 2023-05-25
Enamine
EN300-193738-0.1g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
0.1g
$900.0 2023-09-17
Enamine
EN300-193738-1g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
1g
$1023.0 2023-09-17
Enamine
EN300-193738-5g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
5g
$4203.0 2023-09-17
Enamine
EN300-193738-0.25g
2,2,6,6-tetramethylpiperidine-4-carboxylic acid
65728-19-0
0.25g
$941.0 2023-09-17

Additional information on 2,2,6,6-tetramethylpiperidine-4-carboxylic acid

2,2,6,6-Tetramethylpiperidine-4-carboxylic Acid (CAS No. 65728-19-0): An Overview of Its Properties and Applications

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid (CAS No. 65728-19-0) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure and a wide range of potential applications, making it a valuable component in various scientific and industrial processes.

The chemical structure of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid consists of a piperidine ring substituted with four methyl groups and a carboxylic acid group. This configuration imparts the compound with specific physical and chemical properties that are crucial for its diverse applications. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

In recent years, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid has been extensively studied for its potential use in the development of novel pharmaceuticals. One of the key areas of interest is its role as a building block in the synthesis of drugs with antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Research has shown that derivatives of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid exhibit potent antioxidant activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative damage. These findings highlight the potential of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid as a lead compound for the development of new therapeutic agents.

Beyond its antioxidant properties, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid has also been explored for its use in polymer science. The compound can be incorporated into polymer chains to enhance their stability and performance. For example, researchers have developed polymeric materials containing 2,2,6,6-tetramethylpiperidine-4-carboxylic acid units that exhibit improved thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics and automotive manufacturing.

In the field of materials science, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid has been used to create functional coatings with enhanced durability and resistance to environmental factors. A study published in the Journal of Applied Polymer Science reported that coatings formulated with this compound showed superior adhesion properties and resistance to UV radiation. These characteristics make it an attractive option for protective coatings in outdoor applications.

The versatility of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid extends to its use as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceuticals due to their ability to interact selectively with biological targets. Researchers have developed efficient methods for the enantioselective synthesis of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid, enabling its use in the production of chiral intermediates for drug development.

In addition to its synthetic applications, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid has been investigated for its biological activities. Studies have shown that certain derivatives of this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2,2,6,6-tetramethylpiperidine-4-carboxylic acid-based compounds could be developed into new anti-inflammatory drugs.

The safety profile of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid has also been evaluated in several studies. Toxicological assessments have indicated that the compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical substance used in pharmaceutical or industrial applications, appropriate handling and safety precautions should be observed to ensure user safety.

In conclusion, 2, 2, 6, 6-tetramethyl piperidin e - 4 - car box yli c aci d strong > (CAS No . 657 8 - 19 - 0 ) i s a mu lti-faceted c ompound w ith s ignifi cant po tential i n va rious f ields o f re search an d ap plication . I ts u nique m olecular s tructure , co mbined w ith i ts v ersatile p hysical an d c hemical p roper ties , m ak es i t an i ndispensable c omponent i n t he d evelopment o f n ew ph armaceuticals , p olymeric m aterials , an d f uncti onal c oatings . F urther r esearch i s l ikely t o u ncover e ven m ore i nnovative u ses f or t his c ompound , c ontributing t o t he ad vancement o f s cientific k nowledge an d t echnological p rogress . p >

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